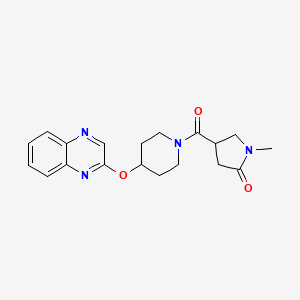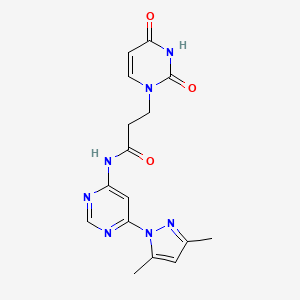
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide" is a novel molecule that falls within the class of pyrazolopyrimidines. These compounds are known for their diverse pharmacological activities, including potential applications in neuroinflammation imaging and anticancer treatments .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves multistep reactions, including intramolecular cyclization, Sonogashira coupling, and [3+2] cycloaddition reactions. For instance, the synthesis of related compounds has been achieved by cyclization of N-substituted pyrazoles in the presence of piperidine, followed by N-allylation or N-propargyl alkylation to yield dipolarophiles, which then undergo further cycloaddition reactions . Similarly, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones has been reported through condensation reactions .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The structural analysis is typically confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS). X-ray crystallography can also be used to determine the precise three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
Pyrazolopyrimidines can undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and condensation reactions. These reactions can lead to the formation of a wide array of derivatives with different substituents, which can significantly alter the biological activity of the compounds. For example, the nucleophilic substitution of chloromethyl groups has been used to produce 4-substituted pyrazolopyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups and substituents can affect these properties, which in turn can influence the compound's biological activity and pharmacokinetics. The crystal structure of a related compound, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has been determined, providing insights into its three-dimensional conformation and potential interactions .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation :Compounds containing pyrazole and pyrimidine rings have been synthesized and evaluated for their biological activities. For example, novel pyrazolopyrimidine derivatives have shown significant anticancer and anti-5-lipoxygenase activities, highlighting their potential as therapeutic agents (Rahmouni et al., 2016). Similarly, certain pyrimidine derivatives have demonstrated moderate to good herbicidal activity against specific plant species, suggesting their use in agricultural research (Liu & Shi, 2014).
Antimicrobial and Antifungal Applications :Synthesized heterocyclic compounds featuring pyrimidine and pyrazole rings have been evaluated for their antimicrobial properties. Some of these compounds have shown promising results against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Farag et al., 2009).
Insecticidal and Antidepressant Effects :Research has also explored the insecticidal and potential antidepressant effects of pyrazole-pyrimidine linked compounds. Their unique structures have facilitated studies on their biological activities, including their use as insecticides and their exploration for antidepressant properties, further underscoring the versatility of these compounds in scientific research (Deohate & Palaspagar, 2020).
Antitumor and Enzyme Inhibition :Additionally, pyrazolopyrimidine derivatives have been synthesized for antitumor activity assessments and enzyme inhibition studies, offering insights into their potential as cancer therapeutics and enzyme inhibitors (Abdellatif et al., 2014).
Propiedades
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-3-(2,4-dioxopyrimidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3/c1-10-7-11(2)23(21-10)13-8-12(17-9-18-13)19-14(24)3-5-22-6-4-15(25)20-16(22)26/h4,6-9H,3,5H2,1-2H3,(H,20,25,26)(H,17,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRWVBUKJWUVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CCN3C=CC(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

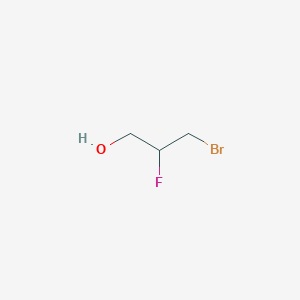
![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548506.png)

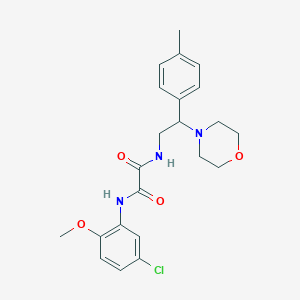
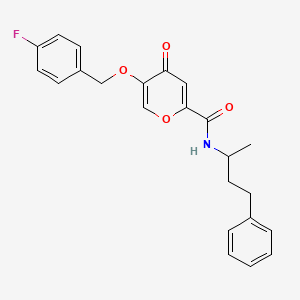
![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2548513.png)
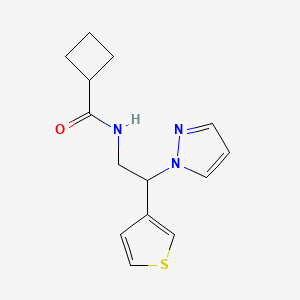
![Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2548515.png)
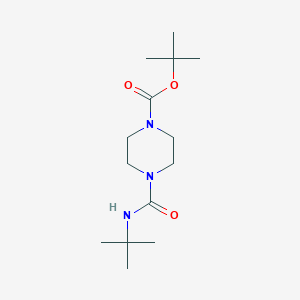
![6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2548519.png)
![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548520.png)
![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2548522.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)
